molecular formula C13H24N2O2 B1479998 (3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2097999-60-3

(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No. B1479998
M. Wt: 240.34 g/mol
InChI Key: JWAOURSKBFRIHM-UHFFFAOYSA-N
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Description

The compound you’re asking about contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common structure in many bioactive compounds and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for your compound were not found, pyrrolidine derivatives can be synthesized through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization. It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely. Indole, a related compound, is known to be crystalline and colorless in nature with specific odors .

Scientific Research Applications

  • Antiviral Activity

    • Results : Notably, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L . Additionally, other derivatives demonstrated potent antiviral effects against Coxsackie B4 virus.
  • Antitubercular Activity

    • Results : Determine MIC values and evaluate bactericidal effects .

Future Directions

The future directions in the field of pyrrolidine derivatives involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

properties

IUPAC Name

[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-3-17-9-12-8-15(7-10(12)2)13(16)11-4-5-14-6-11/h10-12,14H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAOURSKBFRIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)C(=O)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 6
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(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

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